4-(Triethylsilyloxy)cyclohexanone
Description
4-(Triethylsilyloxy)cyclohexanone is a silicon-containing cyclohexanone derivative where the hydroxyl group at the 4-position is protected as a triethylsilyl (TES) ether. This modification enhances the compound's stability under basic or acidic conditions, making it a valuable intermediate in organic synthesis, particularly in multi-step reactions requiring selective deprotection . Its molecular formula is C₁₅H₂₈O₂Si, with a molecular weight of 292.47 g/mol. The triethylsilyl group imparts significant steric bulk and hydrophobicity, influencing both reactivity and physical properties compared to unprotected or differently substituted cyclohexanones.
Properties
Molecular Formula |
C12H24O2Si |
|---|---|
Molecular Weight |
228.40 g/mol |
IUPAC Name |
4-triethylsilyloxycyclohexan-1-one |
InChI |
InChI=1S/C12H24O2Si/c1-4-15(5-2,6-3)14-12-9-7-11(13)8-10-12/h12H,4-10H2,1-3H3 |
InChI Key |
KWQZDWYVRNCQFD-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC1CCC(=O)CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Hydroxycyclohexanone
- Structure : Features a free hydroxyl group at the 4-position (C₆H₁₀O₂).
- Reactivity: The hydroxyl group is highly reactive, enabling participation in hydrogen bonding and oxidation reactions. However, it is prone to undesired side reactions (e.g., keto-enol tautomerism) without protection .
- Applications: Used as a precursor for synthesizing silyl-protected derivatives like 4-(Triethylsilyloxy)cyclohexanone.
- Key Difference : Lack of steric protection reduces stability in acidic/basic environments compared to the TES-protated analog.
4-(tert-Butyldimethylsilyloxy)cyclohexanone
- Structure : Contains a bulkier tert-butyldimethylsilyl (TBS) group (C₁₂H₂₄O₂Si) .
- Stability : The TBS group offers greater steric protection than TES, slowing hydrolysis rates.
- Synthetic Utility : Preferred in reactions requiring prolonged stability, though deprotection may require stronger acidic conditions (e.g., HF-pyridine).
4-Hydroxy-4-methylcyclohexanone
- Structure : A methyl group replaces the silyloxy moiety (C₇H₁₂O₂) .
- Electronic Effects : The methyl group is electron-donating, slightly altering the carbonyl group's electrophilicity.
- Physical Properties : Lower molecular weight (128.17 g/mol) reduces boiling point compared to silylated derivatives.
4-(4-Ethylcyclohexyl)cyclohexanone
4-(Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexanone
- Structure : Electron-withdrawing sulfonyl and fluorophenyl groups (C₁₈H₁₅ClF₂O₃S) .
- Reactivity : Enhanced electrophilicity at the carbonyl group due to electron-withdrawing substituents, enabling nucleophilic additions.
- Contrast: The TES group in 4-(Triethylsilyloxy)cyclohexanone is electron-donating, reducing carbonyl reactivity.
Comparative Data Table
Physical Properties
- Vapor-Liquid Equilibrium (VLE) : Silylated derivatives exhibit higher boiling points and lower volatility than hydroxylated analogs, impacting purification strategies .
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